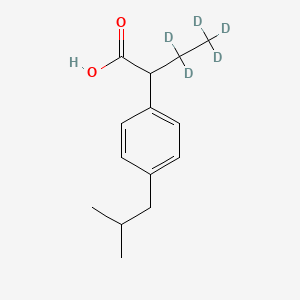
Hydroxymethyl Tolperisone-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxymethyl Tolperisone-d10 Hydrochloride is a deuterium-labeled derivative of Hydroxymethyl Tolperisone Hydrochloride. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it a valuable tool for tracing and quantifying drug molecules during the drug development process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl Tolperisone-d10 Hydrochloride involves the deuteration of Hydroxymethyl Tolperisone Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and the overall quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxymethyl Tolperisone-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Hydroxymethyl Tolperisone-d10 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolic pathways of drugs.
Biology: Employed in the investigation of biological processes and the interaction of drugs with biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mecanismo De Acción
The mechanism of action of Hydroxymethyl Tolperisone-d10 Hydrochloride is similar to that of its non-deuterated counterpart, Hydroxymethyl Tolperisone Hydrochloride. It acts as a muscle relaxant by blocking sodium and calcium channels in the nervous system. This action reduces the excitability of neurons and decreases muscle spasticity. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .
Comparación Con Compuestos Similares
Hydroxymethyl Tolperisone Hydrochloride: The non-deuterated version of the compound.
Tolperisone Hydrochloride: Another muscle relaxant with a similar mechanism of action.
Deuterated Compounds: Other deuterium-labeled compounds used in pharmacokinetic studies
Uniqueness: Hydroxymethyl Tolperisone-d10 Hydrochloride is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its metabolic profile. This makes it particularly valuable in drug development and pharmacokinetic studies, where precise quantification and tracing of drug molecules are essential .
Propiedades
Número CAS |
1346605-29-5 |
|---|---|
Fórmula molecular |
C16H24ClNO2 |
Peso molecular |
307.884 |
Nombre IUPAC |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(hydroxymethyl)phenyl]-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H/i2D2,3D2,4D2,9D2,10D2; |
Clave InChI |
YIUNODKPGACPCZ-GUIXEBJPSA-N |
SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl |
Sinónimos |
1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


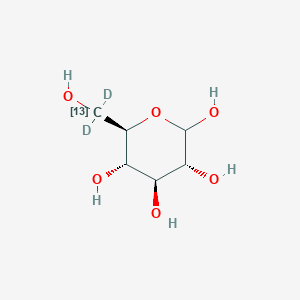
![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)
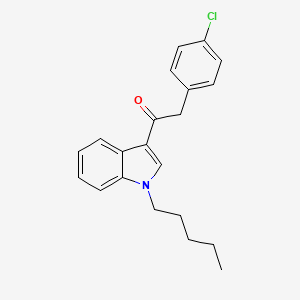
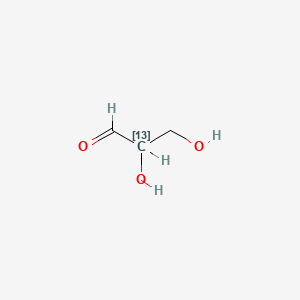
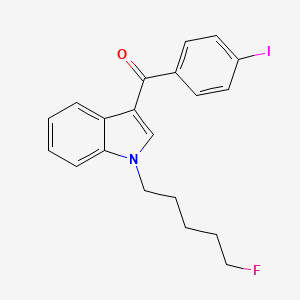
![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)
![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)
